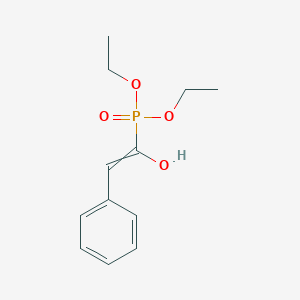
3-tert-Butyl-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-1,2,4,5-tetrazine is an organic compound belonging to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This compound is characterized by the presence of a tert-butyl group attached to the third position of the tetrazine ring. It is known for its high reactivity and is widely used in various fields of chemical research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1,2,4,5-tetrazine typically involves the reaction of tert-butyl hydrazine with nitriles under acidic conditions. One common method includes the cyclization of tert-butyl hydrazine with nitriles in the presence of a strong acid such as hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazine ring.
Another method involves the oxidative nitration of cyclic hydrazines, followed by dehydration in an acidic medium.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to improve efficiency and scalability. The choice of solvents, temperature, and reaction time are critical factors in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-1,2,4,5-tetrazine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazine oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include tetrazine oxides, dihydrotetrazines, and various substituted tetrazines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-tert-Butyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in bioorthogonal chemistry for labeling and imaging biological molecules due to its high reactivity and selectivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Mécanisme D'action
The mechanism by which 3-tert-Butyl-1,2,4,5-tetrazine exerts its effects involves its ability to undergo rapid and selective reactions with various substrates. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with alkenes and alkynes. This reactivity is exploited in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butyl-1,2,4-triazine: Similar in structure but contains one less nitrogen atom.
3-tert-Butyl-1,2,4,5-tetrazole: Contains a five-membered ring with four nitrogen atoms.
3-tert-Butyl-1,2,4,5-tetrazine-1-oxide: An oxidized form of the parent compound.
Uniqueness
This compound is unique due to its high reactivity and selectivity in bioorthogonal reactions. Its ability to form stable adducts with a wide range of substrates makes it a valuable tool in chemical biology and materials science .
Propriétés
Numéro CAS |
78114-01-9 |
|---|---|
Formule moléculaire |
C6H10N4 |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-tert-butyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H10N4/c1-6(2,3)5-9-7-4-8-10-5/h4H,1-3H3 |
Clé InChI |
ZJDXIBPNLATSMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


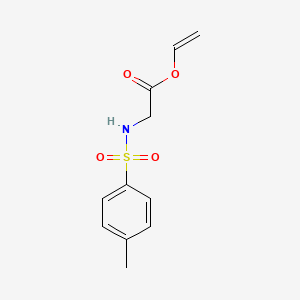
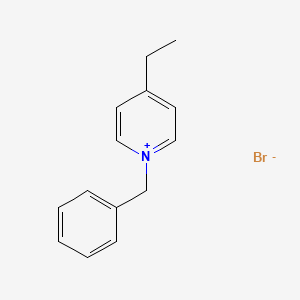


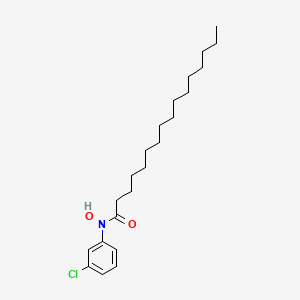

![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)

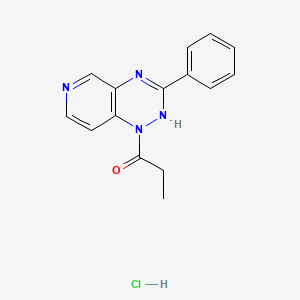
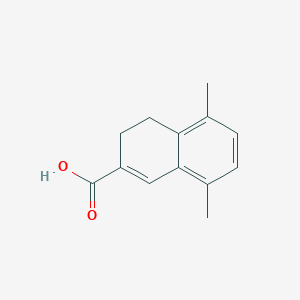
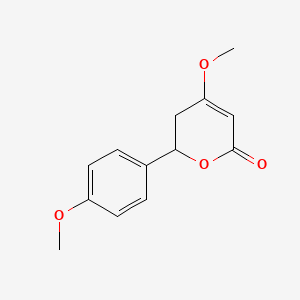

![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
